6-Phenylhexylammonium nitrate
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Overview
Description
6-Phenylhexylammonium nitrate is an organic compound with the molecular formula C({12})H({20})N({2})O({3}). It is a nitrate salt of 6-phenylhexylamine, characterized by the presence of a phenyl group attached to a hexyl chain, which is further bonded to an ammonium ion and a nitrate ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylhexylammonium nitrate typically involves the reaction of 6-phenylhexylamine with nitric acid. The process can be summarized as follows:
Starting Material: 6-phenylhexylamine.
Reagent: Nitric acid (HNO(_3)).
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the nitrate salt without decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 6-phenylhexylamine and nitric acid are handled in industrial reactors.
Safety Measures: Due to the reactive nature of nitric acid, appropriate safety measures, including temperature control and proper ventilation, are implemented.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylhexylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction Reagents: Hydrogen gas (H(_2)) with a palladium catalyst, lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogens (Cl(_2), Br(_2)), alkyl halides.
Major Products:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Amines or other reduced nitrogen-containing compounds.
Substitution Products: Halogenated derivatives or alkylated products.
Scientific Research Applications
6-Phenylhexylammonium nitrate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenylhexylammonium nitrate involves its interaction with molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Pathway Modulation: Influence biochemical pathways, leading to desired biological effects.
Nitric Oxide Release: As a nitrate compound, it can release nitric oxide (NO), which has various physiological effects.
Comparison with Similar Compounds
Ammonium Nitrate (NH(_4)NO(_3)): A widely used nitrate compound with applications in fertilizers and explosives.
Phenylhexylamine: The parent amine of 6-phenylhexylammonium nitrate, used in organic synthesis.
Other Phenylalkylamines: Compounds with similar structures but different alkyl chain lengths or functional groups.
Uniqueness: this compound is unique due to its specific combination of a phenyl group, hexyl chain, and nitrate ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
120375-43-1 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-phenylhexylazanium;nitrate |
InChI |
InChI=1S/C12H19N.NO3/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;2-1(3)4/h3,5-6,9-10H,1-2,4,7-8,11,13H2;/q;-1/p+1 |
InChI Key |
JTTNUOSNMPPCRP-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC[NH3+].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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